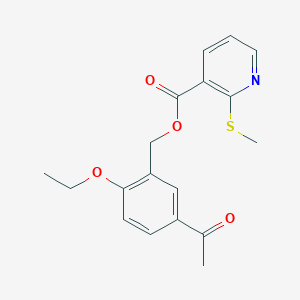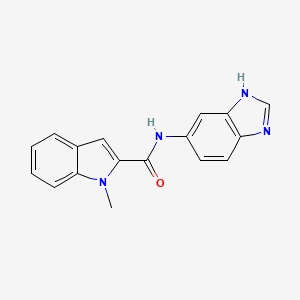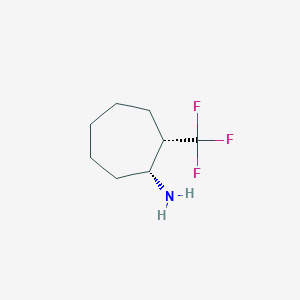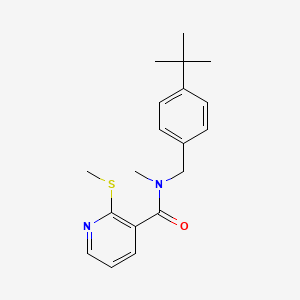![molecular formula C17H14F2N4O3 B13360495 1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360495.png)
1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents.
Coupling Reactions: The final step involves coupling the triazole ring with the phenyl and hydroxyphenyl groups using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[4-(Difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and receptors like G-protein coupled receptors.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-[4-(Methoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- 1-[4-(Trifluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
Comparison:
- Uniqueness: The presence of the difluoromethoxy group in 1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C17H14F2N4O3 |
|---|---|
Molekulargewicht |
360.31 g/mol |
IUPAC-Name |
1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H14F2N4O3/c1-10-20-15(16(25)21-11-3-2-4-13(24)9-11)22-23(10)12-5-7-14(8-6-12)26-17(18)19/h2-9,17,24H,1H3,(H,21,25) |
InChI-Schlüssel |
QUBOTBULGAKKEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4'-(Methylthio)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13360440.png)


![N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine](/img/structure/B13360458.png)



![6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360470.png)
![N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13360472.png)
![2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine](/img/structure/B13360478.png)

